Sulfadimethoxine sodium salt

Catalog No.
S646258
CAS No.
1037-50-9
M.F
C12H14N4NaO4S
M. Wt
333.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadimethoxine sodium salt

CAS Number

1037-50-9

Product Name

Sulfadimethoxine sodium salt

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide

Molecular Formula

C12H14N4NaO4S

Molecular Weight

333.32 g/mol

InChI

InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16);

InChI Key

QMKDRDOUCFKMHP-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+]

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na]

Antibacterial Activity Studies:

Sulfadimethoxine sodium's primary function as an antibiotic makes it valuable for studying its in vitro and in vivo effects on various bacterial strains. Researchers use it to:

  • Evaluate its efficacy against specific bacterial pathogens [].
  • Investigate its mechanisms of action and resistance development in bacteria [].
  • Compare its effectiveness with other antibiotics or potential new drug candidates [].

Microbiome Research:

The gut microbiome plays a crucial role in health and disease. Sulfadimethoxine sodium can be used to:

  • Study the impact of antibiotic treatment on the gut microbiome composition and function [].
  • Investigate the potential interactions between sulfadimethoxine sodium and gut bacteria [].
  • Develop strategies to mitigate the negative effects of antibiotics on the gut microbiome [].

Environmental Science Research:

Sulfadimethoxine sodium, like other antibiotics, can enter the environment through various pathways. Researchers use it to:

  • Investigate the environmental fate and persistence of sulfadimethoxine sodium in soil and water [].
  • Assess its potential impact on non-target organisms in the environment.
  • Develop strategies to minimize the environmental impact of veterinary antibiotics.

Drug Development and Testing:

Sulfadimethoxine sodium can serve as a control compound in various research settings related to drug development and testing. This is because it has a well-established safety and efficacy profile, allowing researchers to:

  • Compare the effectiveness of new drug candidates with an existing antibiotic.
  • Evaluate potential drug interactions between new drugs and sulfadimethoxine sodium.
  • Develop new drug delivery systems for existing antibiotics like sulfadimethoxine sodium.

Sulfadimethoxine sodium salt is a sulfonamide antibiotic primarily used in veterinary medicine for treating bacterial infections in livestock and poultry. It is a water-soluble form of sulfadimethoxine, which enhances its bioavailability and ease of administration. The compound has the molecular formula C12H13N4NaO4SC_{12}H_{13}N_{4}NaO_{4}S and a molecular weight of 334.33 g/mol. Its structure features a sulfonamide group that mimics para-aminobenzoic acid, disrupting bacterial folic acid synthesis, which is essential for their growth and reproduction .

Sulfadimethoxine acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis []. Folic acid is essential for bacterial growth and reproduction. By inhibiting its production, sulfadimethoxine disrupts bacterial growth and ultimately kills them [].

Toxicity:

Sulfadimethoxine can cause allergic reactions and other side effects in humans and animals []. The most common side effects include nausea, vomiting, and diarrhea []. In rare cases, it can cause more serious side effects like Stevens-Johnson syndrome, a severe skin condition.

Flammability

Sulfadimethoxine sodium is not flammable [].

Typical of sulfonamides. Notably, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and ultimately cell death. The compound can decompose under extreme heat or prolonged exposure to light, emphasizing the need for proper storage conditions .

Sulfadimethoxine sodium salt exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against respiratory, urinary tract, enteric infections, and soft tissue infections in animals . While its use in human medicine has declined due to the emergence of newer antibiotics, it remains a valuable research tool for studying antibiotic resistance mechanisms and developing new therapeutic agents .

The synthesis of sulfadimethoxine sodium salt typically involves the condensation reaction between sulfanilamide and 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent. Although the exact proprietary process may vary among manufacturers, this method ensures the formation of the desired sulfonamide structure with appropriate functional groups .

Sulfadimethoxine sodium salt is primarily used in veterinary medicine for:

  • Treating bacterial infections in livestock (e.g., cattle, poultry) and pets.
  • Aquaculture as an antimicrobial agent to prevent disease outbreaks in fish.
  • Research settings to study antibiotic efficacy and resistance mechanisms due to its well-established safety profile .

Research indicates that sulfadimethoxine sodium can be combined with other antibiotics, such as ormethoprim, to enhance its antibacterial efficacy through synergistic effects. This combination broadens the spectrum of activity against resistant bacterial strains. Moreover, studies have shown that sulfadimethoxine can cause allergic reactions and gastrointestinal side effects in some individuals, necessitating caution during its use .

Sulfadimethoxine sodium salt shares similarities with other sulfonamide antibiotics but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameKey Features
SulfamethoxazoleOften combined with trimethoprim; used for urinary tract infections.
SulfadiazinePrimarily used for treating bacterial infections in animals; less soluble than sulfadimethoxine sodium.
SulfanilamideThe parent compound of sulfonamides; less effective than sulfadimethoxine sodium against many pathogens.
SulfaguanidineUsed mainly in veterinary medicine; has a narrower spectrum compared to sulfadimethoxine sodium.

Sulfadimethoxine sodium's unique structure allows it to effectively mimic para-aminobenzoic acid more closely than some other sulfonamides, enhancing its antibacterial activity and making it a preferred choice in certain veterinary applications .

Enzymatic Targeting: Dihydropteroate Synthase (DHPS) Inhibition

Sulfadimethoxine exerts its antibacterial effects by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. DHPS catalyzes the condensation of 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a precursor of tetrahydrofolate. Structural studies reveal that sulfadimethoxine mimics pABA, binding competitively to the DHPS active site and preventing the formation of dihydropteroate.

Kinetic analyses demonstrate that sulfadimethoxine’s inhibition constant (Ki) for DHPS is significantly higher than that of pABA, reflecting reduced affinity. For example, Escherichia coli DHPS (EcDHPS) exhibits a Ki of 5.1 µM for sulfamethoxazole (a related sulfonamide), compared to a KM of 0.34 µM for pABA. This disparity underscores the enzyme’s inherent preference for its natural substrate. Resistance mutations in DHPS, such as F17L and S18L in Staphylococcus aureus, further reduce sulfonamide binding by sterically blocking the drug’s sulfonamide group while retaining pABA affinity.

Table 1: Kinetic Parameters of DHPS Enzymes for pABA and Sulfonamides

EnzymeKM (pABA, µM)kcat (s−1)Ki (Sulfa, µM)Catalytic Efficiency (kcat/KM, s−1 mM−1)
EcDHPS0.34 ± 0.020.465.1 ± 0.360 ± 5
Sul1 (mutant)8.41 ± 1.40.38735 ± 8945.18 ± 6.2
Sul3 (mutant)9.66 ± 0.90.42373.6 ± 7743.48 ± 4.8

Data compiled from enzymatic assays comparing wild-type and resistant DHPS variants.

Competitive Inhibition of Para-Aminobenzoic Acid (PABA)

The structural similarity between sulfadimethoxine and pABA enables its competitive antagonism. Sulfadimethoxine’s sulfonamide group (-SO2NH2) replaces the carboxyl group (-COOH) of pABA, allowing it to occupy the same binding pocket in DHPS. This substitution disrupts the enzyme’s ability to catalyze the nucleophilic attack of pABA’s amino group on DHPP, a step essential for dihydropteroate formation.

Isothermal titration calorimetry (ITC) studies confirm that sulfadimethoxine binds DHPS with a stoichiometry of 1:1 but exhibits a 100–1,000-fold lower binding affinity compared to pABA. For instance, EcDHPS shows a dissociation constant (Kd) of 0.28 µM for pABA versus 280 µM for sulfadimethoxine. This weak binding necessitates higher drug concentrations to achieve therapeutic efficacy, a limitation exacerbated by resistance mutations that further widen the affinity gap.

Structural Analogies to PABA and Folate Precursors

Sulfadimethoxine’s core structure—a sulfonamide-linked aniline ring—closely mirrors pABA’s benzene ring with an amino group (Fig. 1). Computational modeling reveals that the sulfonamide moiety adopts a conformation mimicking pABA’s carboxylate group, enabling initial docking to DHPS. However, the lack of a free carboxyl group prevents the formation of the transition-state intermediate required for dihydropteroate synthesis.

Structural Comparison

  • PABA: C7H7NO2 (4-aminobenzoic acid)
  • Sulfadimethoxine: C12H14N4O4S (4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide)

The dimethoxy-pyrimidine substitution in sulfadimethoxine enhances its pharmacokinetic stability but does not contribute to DHPS binding. Instead, this modification reduces renal clearance, prolonging its half-life in vivo.

Impact on Folate Synthesis Pathways in Prokaryotes

By blocking dihydropteroate synthesis, sulfadimethoxine starves bacteria of tetrahydrofolate (THF), a cofactor required for thymidine and purine biosynthesis. This leads to arrested DNA replication and cell division. Bacteria incapable of uptaking exogenous folate (e.g., Escherichia coli, Streptococcus spp.) are particularly susceptible.

Resistance mechanisms include:

  • Overexpression of pABA: Increased intracellular pABA outcompetes sulfadimethoxine at the DHPS active site.
  • DHPS Mutations: Residue substitutions (e.g., Phe17 → Leu in S. aureus) reduce sulfonamide binding while preserving pABA affinity.
  • Alternative Folate Pathways: Some pathogens, like Mycobacterium smegmatis, bypass DHPS inhibition via MTHFS-mediated metabolism of exogenous folinic acid.

Figure 1: Folate Biosynthesis Pathway and Sulfadimethoxine Inhibition

DHPP + pABA → Dihydropteroate → Dihydrofolate → Tetrahydrofolate              ↑                   ↑         Sulfadimethoxine    Trimethoprim  

Sulfadimethoxine blocks the first step, while trimethoprim targets dihydrofolate reductase (DHFR) in later stages.

Soil-Mediated Degradation Pathways

The environmental fate of sulfadimethoxine sodium salt in soil systems is governed by complex degradation pathways that are primarily driven by microbial processes. Research has demonstrated that biodegradation represents the dominant mechanism for sulfadimethoxine transformation in soil environments, with microorganisms being responsible for the major degradation processes [1] [2]. The degradation kinetics in soil follow an availability-adjusted first-order model, which accounts for the bioavailability of the compound during the degradation process [1].

Microbial Degradation Mechanisms

The soil-mediated degradation of sulfadimethoxine involves multiple microbial communities capable of transforming the compound through various biochemical pathways. Studies have identified several key bacterial strains involved in sulfadimethoxine degradation, including Pseudomonas species, Acinetobacter species, and Klebsiella species [3]. These microorganisms utilize enzymatic pathways that involve both direct metabolism and co-metabolic processes.

The degradation process typically initiates with the cleavage of the sulfur-nitrogen bond in the sulfonamide group, resulting in the formation of 3-amino-5-methylisoxazole and 4-aminobenzenesulfonic acid [3]. This primary transformation step is followed by further degradation of these intermediates through oxidation, hydroxylation, and ring-opening reactions. The nitrogen-containing heterocyclic ring structure of sulfadimethoxine undergoes specific transformations, with the pyrimidine ring being particularly susceptible to electrophilic substitution reactions [3].

Kinetic Parameters and Environmental Factors

The degradation rate of sulfadimethoxine in soil is significantly influenced by the initial concentration of the compound. Higher initial concentrations result in reduced degradation rates due to the inhibitory effects on microbial bioactivity [1]. The degradation rate constant decreases from 0.316 day⁻¹ at 8.6 µmol/kg to 0.076 day⁻¹ at 95.5 µmol/kg, demonstrating the concentration-dependent nature of the degradation process [1].

Initial Concentration (µmol/kg)Degradation Rate Constant k'' (day⁻¹)Time to 50% Degradation (days)
8.60.3163.0
22.70.1415.8
48.90.1246.8
95.50.07611.0

The pH of the soil environment plays a crucial role in determining the degradation pathways and rates. Sulfadimethoxine exists in different ionic forms depending on the pH, with the dissociation equilibrium being determined by the solution pH and the dissociation constant of the compound [4]. The neutral species typically exhibits different degradation kinetics compared to the ionized forms, affecting the overall transformation rate in soil systems.

Metabolic Pathways and Intermediates

The primary metabolic pathway for sulfadimethoxine in soil involves N4-acetylation, which is the major metabolism pathway observed in animal systems and appears to be replicated in soil microbial communities [1]. The acetylated metabolites generally possess greatly reduced antibacterial activity compared to the parent compound, indicating effective detoxification through this pathway [1].

Additional transformation pathways include demethylation reactions, particularly affecting the methoxy groups attached to the pyrimidine ring [1]. The degradation process also involves hydroxylation reactions at various positions on the molecule, leading to the formation of hydroxylated intermediates that are subsequently further degraded or incorporated into soil organic matter [3].

Enzymatic Transformation by Laccase and Peroxidases

The enzymatic transformation of sulfadimethoxine sodium salt by oxidative enzymes, particularly laccase and peroxidases, represents a significant degradation pathway in soil environments. These enzymes, which are naturally present in soil through fungal and bacterial activity, catalyze the oxidative transformation of sulfadimethoxine through multiple mechanisms [5] [6].

Laccase-Mediated Degradation

Laccase enzymes, which are copper-containing oxidases, catalyze the one-electron oxidation of sulfadimethoxine through radical formation mechanisms [5]. The enzyme's catalytic activity involves the transfer of electrons from the substrate to molecular oxygen, resulting in the formation of water and oxidized substrate products. The effectiveness of laccase-mediated degradation depends on the redox potential difference between the enzyme's Type 1 copper site and the substrate [5].

The laccase-catalyzed transformation of sulfadimethoxine involves multiple reaction pathways. The primary mechanism involves the oxidation of the aromatic amine group, which is a strong electron-donating group present in the sulfonamide structure [7]. This oxidation leads to the formation of reactive intermediates that undergo further transformation through radical coupling reactions [7].

The presence of redox mediators significantly enhances the efficiency of laccase-catalyzed degradation. Natural mediators such as syringaldehyde and acetosyringone have been shown to be more effective than synthetic mediators like ABTS in promoting sulfadimethoxine degradation [5]. The mediator-enhanced system involves the formation of mediator-substrate conjugates, which represents a major transformation pathway [8].

Peroxidase-Mediated Transformation

Peroxidase enzymes, including horseradish peroxidase and lignin peroxidase, catalyze the oxidative transformation of sulfadimethoxine through hydrogen peroxide-dependent mechanisms [6]. These enzymes exhibit high catalytic efficiency for sulfadimethoxine degradation, with the transformation involving hydroxylation and bond cleavage reactions [6].

The peroxidase-catalyzed degradation pathway involves the formation of hydroxylated metabolites as primary products. The enzyme attacks specific positions on the sulfadimethoxine molecule, particularly the amino group and the aromatic ring systems [9]. The resulting hydroxylated intermediates undergo further oxidation, leading to the formation of more complex degradation products [9].

Enzymatic Degradation Products

The enzymatic transformation of sulfadimethoxine by laccase and peroxidases results in the formation of various degradation products. The primary products include hydroxylated derivatives, where hydroxyl groups are incorporated at different positions on the molecule [3]. These hydroxylated metabolites typically exhibit reduced antibacterial activity compared to the parent compound [3].

Dimeric products are also formed through radical coupling reactions, particularly in laccase-mediated systems. These dimers result from the coupling of two sulfadimethoxine molecules through carbon-carbon or carbon-nitrogen bonds [3]. The formation of these dimeric products represents a significant transformation pathway that leads to the sequestration of the antibiotic activity.

Enzyme TypeDegradation MechanismKey ProductsEfficiency
LaccaseOne-electron oxidation, radical couplingHydroxylated derivatives, dimersModerate
PeroxidaseHydroxylation, bond cleavageHydroxylated metabolitesHigh
Laccase + MediatorCross-coupling with mediatorsMediator-substrate conjugatesHigh
Manganese PeroxidaseOxidation via Mn²⁺ mediationOxidized intermediatesModerate

Enzyme Kinetics and Reaction Mechanisms

The enzymatic transformation of sulfadimethoxine follows pseudo-first-order kinetics under conditions where the enzyme is present in excess [10]. The reaction rate depends on several factors, including enzyme concentration, substrate concentration, pH, and temperature. The optimal pH for laccase activity typically ranges from 4.5 to 6.0, while peroxidases generally exhibit optimal activity at slightly acidic to neutral pH conditions [5].

The kinetic parameters for enzymatic degradation vary depending on the specific enzyme and reaction conditions. For laccase-mediated degradation, the reaction rate coefficients are typically lower compared to peroxidase-mediated systems, reflecting the different catalytic mechanisms involved [10]. The presence of mediators in laccase systems significantly enhances the reaction rates, often by several orders of magnitude [5].

Role of Manure Content and Moisture in Degradation Kinetics

The degradation kinetics of sulfadimethoxine sodium salt in soil systems are significantly influenced by manure content and moisture levels, which serve as critical environmental factors controlling the transformation rates and pathways [1] [11].

Manure Content Effects

The presence of manure in soil substantially accelerates the degradation of sulfadimethoxine through multiple mechanisms. Research has demonstrated that increasing manure content from 0% to 10% results in a significant enhancement of the degradation rate constant, increasing from 0.051 day⁻¹ to 0.141 day⁻¹ [1]. This enhancement is attributed to several factors, including increased microbial populations, altered pH conditions, and enhanced nutrient availability [1].

The microbial communities present in manure are particularly effective at degrading sulfadimethoxine. Studies have shown that bacterial populations in soil amended with 1% and 10% manure are 0.7 and 2.6 times higher, respectively, compared to non-amended soil [1]. These enhanced microbial populations provide increased enzymatic activity for sulfadimethoxine transformation [1].

Manure Content (%)Degradation Rate Constant k'' (day⁻¹)Soil pHUnavailability Coefficient a
00.051 ± 0.0025.540.051 ± 0.004
20.102 ± 0.0056.010.069 ± 0.005
50.124 ± 0.0086.340.061 ± 0.006
100.141 ± 0.0046.730.052 ± 0.003

The pH modification induced by manure addition plays a crucial role in enhancing sulfadimethoxine degradation. As manure content increases, the soil pH increases from 5.54 to 6.73, which affects both the speciation of sulfadimethoxine and the activity of degrading microorganisms [1]. The alkaline conditions promoted by manure addition accelerate the hydrolysis of sulfadimethoxine, as many antibiotics hydrolyze more rapidly in alkaline solutions compared to acidic conditions [1].

Moisture Content Influence

Soil moisture content serves as a critical factor controlling the degradation kinetics of sulfadimethoxine. Increasing moisture content from 15% to 25% results in a substantial enhancement of the degradation rate constant, increasing from 0.082 day⁻¹ to 0.170 day⁻¹ [1]. This enhancement significantly shortens the time required for 50% degradation from 10.4 days to 4.9 days [1].

Moisture Content (%)Degradation Rate Constant k'' (day⁻¹)Time to 50% Degradation (days)Unavailability Coefficient a
150.082 ± 0.00410.40.041 ± 0.003
200.122 ± 0.0076.90.060 ± 0.006
250.170 ± 0.0104.90.081 ± 0.007

The enhanced degradation at higher moisture levels is attributed to the increased bioavailability of sulfadimethoxine for biochemical and chemical degradation processes [1]. Higher moisture content increases the fraction of non-adsorbed sulfadimethoxine in the soil solution, making it more accessible to degrading microorganisms [1]. The aqueous phase provides an optimal environment for microbial activity and enzymatic processes involved in sulfadimethoxine transformation [1].

Synergistic Effects of Manure and Moisture

The combined effects of manure content and moisture create synergistic conditions that maximize sulfadimethoxine degradation efficiency. The presence of manure provides both the microbial inoculum and the alkaline pH conditions necessary for enhanced degradation, while adequate moisture ensures optimal microbial activity and substrate bioavailability [1].

The interaction between manure and moisture also affects the formation of bound residues and the overall persistence of sulfadimethoxine in soil systems. Higher moisture levels in manure-amended soils facilitate the transport of sulfadimethoxine to reactive sites on soil organic matter, promoting the formation of non-extractable residues [1].

Temperature Effects on Degradation

Temperature represents another critical factor influencing the degradation kinetics of sulfadimethoxine in manure-amended soils. Research has shown that increasing temperature accelerates the degradation process, with the degradation rate constant exhibiting a positive correlation with temperature [11]. The temperature dependence of degradation follows Arrhenius kinetics, with activation energies typically ranging from 40 to 80 kJ/mol for microbial degradation processes [11].

The temperature effects are particularly pronounced in the presence of manure, where the enhanced microbial activity at higher temperatures significantly increases the degradation rate [11]. The optimal temperature range for sulfadimethoxine degradation in manure-amended soils is typically between 25°C and 35°C, corresponding to the optimal growth temperature range for most soil microorganisms [11].

Bound Residue Formation and Sequestration

The formation of bound residues represents a critical pathway in the environmental fate of sulfadimethoxine sodium salt, significantly affecting its bioavailability, persistence, and potential environmental impact [6] [4]. Bound residues are defined as chemical species that remain in soil after exhaustive extraction with solvents that do not substantially alter the compound or soil structure [4].

Mechanisms of Bound Residue Formation

The formation of bound residues from sulfadimethoxine occurs through multiple mechanisms, including covalent bonding, physical entrapment, and incorporation into soil organic matter matrices [4]. The primary mechanism involves the covalent binding between the amino group of sulfadimethoxine and humic substances in soil [4]. This process is facilitated by the presence of reactive quinone moieties in humic substances, which can form stable covalent bonds with the electron-rich amino groups of sulfonamide compounds [12].

Enzymatic processes play a crucial role in bound residue formation. Laccase and peroxidase enzymes catalyze the oxidation of both sulfadimethoxine and soil organic matter components, creating reactive intermediates that undergo coupling reactions [6]. The enzyme-catalyzed formation of bound residues is particularly enhanced in the presence of chemical mediators, which facilitate the cross-coupling between sulfadimethoxine and humic substances [6].

The oxidative coupling mechanism involves the formation of phenoxy radicals from phenolic components in soil organic matter, which subsequently react with sulfadimethoxine to form stable covalent bonds [10]. This process is enhanced by the presence of substituted phenols, such as catechol and guaiacol, which can undergo enzymatic oligomerization to form humic-like structures that effectively sequester sulfadimethoxine [10].

Enzymatic Enhancement of Bound Residue Formation

Research has demonstrated that incubation of sulfadimethoxine with soil in the presence of humification enzymes leads to a significant reduction in the fraction of extractable sulfadimethoxine, indicating enhanced bound residue formation [6]. The enzymes involved in this process include laccase, horseradish peroxidase, and lignin peroxidase, each contributing to the transformation through different mechanisms [6].

Soil TreatmentBound Residue Formation EffectMechanism
Laccase treatmentSignificant reduction in extractable fractionOxidative coupling to humic substances
Horseradish peroxidaseEnhanced bound residue formationCovalent bonding to soil matrix
Lignin peroxidaseModerate bound residue formationOxidative polymerization
Laccase + mediatorEnhanced with mediatorsMediator-enhanced coupling
Control soilMinimal bound residue formationPhysical sorption only

The enzymatic enhancement of bound residue formation is particularly pronounced when chemical mediators are present. Natural mediators such as syringaldehyde and acetosyringone significantly enhance the coupling reactions between sulfadimethoxine and soil organic matter components [6]. The mediator-enhanced system results in the formation of more stable bound residues compared to direct enzymatic treatment alone [6].

Factors Affecting Bound Residue Formation

The extent of bound residue formation is influenced by several environmental factors, including soil organic matter content, pH, moisture content, and the presence of metal ions [6]. Soils with higher organic matter content typically exhibit greater potential for bound residue formation due to the increased availability of reactive sites for covalent bonding [6].

The pH of the soil environment significantly affects the formation of bound residues. Alkaline conditions generally favor the formation of bound residues through enhanced reactivity of phenolic groups in soil organic matter [6]. The pH also affects the speciation of sulfadimethoxine, with different ionic forms exhibiting varying propensities for bound residue formation [4].

Metal ions, particularly iron and copper, can catalyze the formation of bound residues through their involvement in oxidative coupling reactions [13]. The presence of these metal ions enhances the oxidation of both sulfadimethoxine and soil organic matter components, promoting the formation of reactive intermediates that undergo coupling reactions [13].

Kinetics of Bound Residue Formation

The kinetics of bound residue formation typically follow biphasic patterns, with an initial rapid phase followed by a slower maturation phase [4]. The initial rapid phase, occurring within the first few days to weeks, involves the formation of readily formed bound residues through relatively weak interactions [4]. The subsequent maturation phase, which can extend over months to years, involves the strengthening of these interactions and the formation of more stable bound residues [4].

The maturation process is characterized by the gradual increase in the stability of bound residues, making them increasingly resistant to extraction. This process is influenced by factors such as soil aging, microbial activity, and environmental conditions [4]. The maturation of bound residues has important implications for the long-term fate and bioavailability of sulfadimethoxine in soil systems [4].

Environmental Implications

The formation of bound residues has significant environmental implications for the fate and behavior of sulfadimethoxine in soil systems. The sequestration of sulfadimethoxine into bound residues reduces its bioavailability and potential for leaching into groundwater [4]. This sequestration process represents an important attenuation mechanism that reduces the environmental mobility and persistence of the compound [4].

However, the formation of bound residues also raises concerns about the potential for slow release of sulfadimethoxine over extended periods. While the majority of bound residues are stable and non-extractable, a small fraction may be subject to slow desorption processes, particularly under changing environmental conditions [4]. The long-term stability and potential bioavailability of bound residues remain important considerations for environmental risk assessment [4].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

333.06334540 g/mol

Monoisotopic Mass

333.06334540 g/mol

Heavy Atom Count

22

UNII

49DG2B481W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1037-50-9

Wikipedia

Sulfadimethoxine sodium

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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